ent Atomoxetine-d3, Hydrochloride

Description

BenchChem offers high-quality ent Atomoxetine-d3, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent Atomoxetine-d3, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

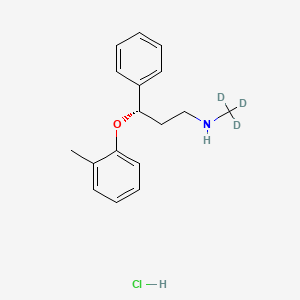

(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-GJILKALXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Atomoxetine-d3, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of pharmaceutical research, particularly in pharmacokinetic (PK) and metabolic studies, the accuracy of analytical data is paramount. Quantifying a drug's concentration in complex biological matrices like plasma or urine is fraught with challenges, including sample loss during preparation, matrix effects, and instrumental variability. To overcome these hurdles, the principle of isotope dilution mass spectrometry (ID-MS) has been established as the gold standard, a methodology reliant on the use of stable isotope-labeled (SIL) internal standards.[1][2][3] Atomoxetine-d3, Hydrochloride, a deuterated form of the ADHD medication atomoxetine, serves as a quintessential example of such an internal standard.[4][5]

This guide provides an in-depth technical overview of the primary application of Atomoxetine-d3, Hydrochloride. It will detail the scientific rationale for its use, provide a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explore the foundational principles that make it an indispensable tool in modern drug development.

PART 1: The Core Function of Atomoxetine-d3, Hydrochloride

The principal and most critical use of Atomoxetine-d3, Hydrochloride in research is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of atomoxetine in biological samples.[4][5]

Why a Deuterated Internal Standard? The Principle of Isotope Dilution

An ideal internal standard (IS) should be a compound that behaves chemically and physically identically to the analyte of interest (in this case, atomoxetine) throughout the entire analytical process—from extraction to detection.[6] While structurally similar analogs can be used, they often exhibit different extraction efficiencies, chromatographic retention times, and ionization efficiencies in the mass spectrometer.[6] This can lead to inaccurate and imprecise results, especially when dealing with variable patient samples.[7]

A SIL-IS like Atomoxetine-d3, Hydrochloride is the superior choice because it is chemically identical to atomoxetine, with the only difference being that three of its hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8] This subtle increase in mass (3 Daltons) makes it distinguishable from the native atomoxetine by a mass spectrometer, but it has negligible effects on its physicochemical properties.[8]

The key advantages conferred by this approach are:

-

Correction for Sample Loss: Any analyte lost during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the SIL-IS.[1]

-

Mitigation of Matrix Effects: In electrospray ionization (ESI), components of the biological matrix can suppress or enhance the ionization of the analyte. Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing the ratio of analyte to IS to remain constant.[2][3]

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the SIL-IS's signal, the method corrects for variations in injection volume and instrument response, leading to highly accurate and reproducible data.[2][6][7]

The process relies on adding a precise, known concentration of Atomoxetine-d3, Hydrochloride to every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process. The mass spectrometer then measures the peak area ratio of the analyte to the SIL-IS. This ratio is used to construct a calibration curve and accurately determine the unknown concentration of atomoxetine in the research samples.[4]

PART 2: Application in Pharmacokinetic & Metabolic Research

Atomoxetine is a selective norepinephrine reuptake inhibitor used to treat ADHD.[9][10][11] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6, which exhibits significant genetic polymorphism.[12] This leads to different metabolic phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs), resulting in highly variable drug exposure among individuals.[12][13]

Therefore, accurate quantification of atomoxetine and its metabolites is crucial for:

-

Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[12][14]

-

Pharmacogenomic Research: Correlating CYP2D6 genotype with atomoxetine exposure to enable personalized medicine and dose adjustments.[15]

-

Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window, minimizing the risk of adverse effects.[16]

-

Metabolite Identification and Quantification: Studying the formation of metabolites like 4-hydroxyatomoxetine and N-desmethylatomoxetine.[15][17]

In all these applications, Atomoxetine-d3, Hydrochloride ensures that the measured concentrations are a true reflection of the in-vivo reality, unaffected by the analytical variability described earlier.

PART 3: Experimental Protocol for Quantification in Human Plasma

This section provides a validated, step-by-step protocol for the quantification of atomoxetine in human plasma using Atomoxetine-d3, Hydrochloride as the internal standard, adapted from established LC-MS/MS methods.[4][5]

Materials and Reagents

-

Analytes: Atomoxetine hydrochloride (Reference Standard), Atomoxetine-d3, Hydrochloride (Internal Standard).

-

Solvents: Acetonitrile and Methanol (LC-MS grade).

-

Additives: Formic acid or Ammonium acetate (LC-MS grade).

-

Matrix: Blank human plasma (K2-EDTA).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Atomoxetine HCl and Atomoxetine-d3 HCl in methanol.

-

Calibration Standards & QCs: Prepare serial dilutions of the Atomoxetine stock solution in a methanol/water (50:50) mixture to create calibration standards (e.g., 3 to 900 ng/mL) and quality control (QC) samples (e.g., low, mid, high concentrations).[4]

-

Internal Standard Working Solution (e.g., 400 nM): Dilute the Atomoxetine-d3 stock solution in acetonitrile to the desired final concentration.[4]

Sample Preparation: Protein Precipitation

This is a simple, rapid, and effective method for plasma samples.[4][5]

-

Aliquot: Pipette 60 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.[4]

-

Spike & Precipitate: Add 120 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. The acetonitrile serves to both deliver the IS and precipitate plasma proteins.[4]

-

Vortex: Mix thoroughly for 30 seconds.

-

Centrifuge: Centrifuge at 16,000 x g for 10-30 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical conditions and must be optimized for the specific instrument being used.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) | Provides good retention and peak shape for atomoxetine. |

| Mobile Phase | A: Water with 0.1% Formic Acid or 5mM Ammonium AcetateB: Methanol or Acetonitrile with 0.1% Formic Acid | Acid or buffer improves ionization and peak shape.[4][18] |

| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for standard analytical columns. |

| Injection Vol. | 5 - 20 µL | Dependent on method sensitivity.[4] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Atomoxetine contains a secondary amine that readily accepts a proton.[4] |

| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions: The mass spectrometer is set to isolate a specific mass-to-charge ratio (m/z) for the parent ion (Q1) and then fragment it, monitoring for a specific product ion (Q3).

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Reference |

| Atomoxetine | 256 | 44 | [4] |

| Atomoxetine-d3 | 259 | 47 | [4] |

Note: The +3 Da mass shift is observed in both the precursor and the fragment ion, confirming the stability of the deuterium label on the monitored fragment.[8]

Data Analysis and Validation

-

Calibration Curve: Plot the peak area ratio (Atomoxetine / Atomoxetine-d3) against the nominal concentration of the calibration standards.[4]

-

Regression: Apply a weighted (1/x² or 1/x) linear regression to the calibration curve. The correlation coefficient (r²) should be >0.99.[4][5]

-

Quantification: Determine the concentration of atomoxetine in the unknown samples and QCs by back-calculating from their peak area ratios using the regression equation.

-

Acceptance Criteria: The calculated concentrations of the QC samples must be within ±15% (±20% at the Lower Limit of Quantification) of their nominal values to ensure the validity of the analytical run.

Conclusion

Atomoxetine-d3, Hydrochloride is not merely a reagent but a critical enabling tool for high-integrity research in drug metabolism and pharmacokinetics. Its primary use as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis is fundamental to generating the reliable, reproducible, and accurate data required for clinical trials, therapeutic drug monitoring, and pharmacogenomic studies. By effectively compensating for analytical variability, it ensures that researchers can confidently quantify atomoxetine concentrations in biological systems, ultimately contributing to the safer and more effective therapeutic use of this important medication.

References

-

Zhu, H. J., Wang, J. S., Donovan, J. L., DeVane, C. L., Gibson, B. B., & Markowitz, J. S. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomedical chromatography, 26(11), 1335–1340. [Link]

-

Jawaharsamuvel, R., et al. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. [Link]

-

Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 59, 193-200. [Link]

-

Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Zhu, H. J., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. PubMed. [Link]

-

El-Gendy, A., et al. (2013). Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl in bulk and pharmaceutical preparations. Journal of Pharmaceutical Analysis. [Link]

-

Wang, L., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

-

Jawaharsamuvel, R., et al. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. ResearchGate. [Link]

-

Wikipedia. (n.d.). Atomoxetine. Wikipedia. [Link]

-

Gieschen, H., et al. (2019). A semi-automated, isotope-dilution high-resolution mass spectrometry assay for therapeutic drug monitoring of antidepressants. Clinical Chemistry and Laboratory Medicine. [Link]

-

Kratochvil, C. J., et al. (2005). Atomoxetine: a novel treatment for child and adult ADHD. Medicinal Chemistry Reviews. [Link]

-

Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics. [Link]

-

Skinner, M. H., et al. (2007). Atomoxetine pharmacokinetics in healthy Chinese subjects and effect of the CYP2D6*10 allele. British Journal of Clinical Pharmacology. [Link]

-

Sharma, A., & Couture, J. (2014). The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials. ResearchGate. [Link]

-

Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric Drugs. [Link]

-

Ghuman, J. K., et al. (2009). A Double-Blind, Placebo-Controlled Study of Atomoxetine in Young Children With ADHD. Journal of the American Academy of Child & Adolescent Psychiatry. [Link]

-

Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Kim, S. H., et al. (2018). Physiologically based pharmacokinetic modelling of atomoxetine with regard to CYP2D6 genotypes. Scientific Reports. [Link]

-

Brown, J. T., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Personalized Medicine. [Link]

-

Yu, G., et al. (2022). Personalizing atomoxetine dosing in children with ADHD: what can we learn from current supporting evidence. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Atomoxetine - Wikipedia [en.wikipedia.org]

- 10. Atomoxetine: a novel treatment for child and adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-lactancia.org [e-lactancia.org]

- 15. researchgate.net [researchgate.net]

- 16. A semi-automated, isotope-dilution high-resolution mass spectrometry assay for therapeutic drug monitoring of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of Atomoxetine-d3, Hydrochloride as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly in regulated environments supporting pharmacokinetic and toxicokinetic studies, the pursuit of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for achieving this, fundamentally relying on the use of stable isotope-labeled internal standards.[1][2] This guide provides an in-depth examination of Atomoxetine-d3, Hydrochloride, a deuterated analog of the ADHD therapeutic, Atomoxetine. We will explore its mechanism of action as an internal standard, detailing how it corrects for analytical variability and ensures the generation of robust, reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document serves as a technical resource, elucidating the theoretical principles of IDMS and providing a practical, field-proven workflow for its implementation.

The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of pharmaceuticals in complex biological matrices like plasma, urine, or tissue is fraught with potential for error. Variability can be introduced at nearly every stage of the analytical workflow, from sample preparation to instrumental analysis.[3]

Key sources of variability include:

-

Sample Preparation Inconsistencies: Inefficient or variable recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[3][4]

-

Instrumental Drift: Minor fluctuations in injection volume, chromatographic performance, or mass spectrometer sensitivity over the course of an analytical run can introduce systematic or random error.[3]

An internal standard (IS) is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample at the very beginning of the analytical process.[5] Its purpose is to mimic the analyte's behavior throughout the entire workflow, thereby normalizing for the aforementioned sources of variability. The final quantification is based not on the absolute response of the analyte, but on the ratio of the analyte's response to the internal standard's response.[3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard possesses physicochemical properties nearly identical to the analyte. This ensures it experiences the same degree of loss during extraction and the same magnitude of matrix effects during ionization. For this reason, a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is considered the most effective choice for mass spectrometry-based assays.[1][6]

Atomoxetine-d3, Hydrochloride is a prime example. By replacing three hydrogen atoms on the atomoxetine molecule with their stable, heavier isotope, deuterium, the compound's mass is increased by three Daltons. This mass shift is easily resolved by a mass spectrometer, allowing the instrument to differentiate between the analyte (Atomoxetine) and the internal standard (Atomoxetine-d3).[6][7][8] However, its chemical structure, polarity, and ionization potential remain virtually identical to the unlabeled drug. This near-perfect chemical analogy is the cornerstone of its mechanism of action.[6]

Mechanism of Action: Isotope Dilution and Signal Normalization

The use of Atomoxetine-d3 as an internal standard is a direct application of the isotope dilution principle.[9][10] A known quantity (the "spike") of Atomoxetine-d3 is added to the biological sample containing an unknown quantity of Atomoxetine.[9][10] Because the two compounds are chemically indistinguishable to the analytical process, they behave as one.

-

During Sample Preparation: If a portion of the analyte is lost during a protein precipitation or extraction step, an equivalent proportion of the Atomoxetine-d3 is also lost.[11]

-

During Chromatography: Atomoxetine-d3 co-elutes with Atomoxetine from the liquid chromatography (LC) column. This is critical because it ensures both compounds enter the mass spectrometer's ion source at the exact same time, subjecting them to the identical, transient matrix environment.[11]

-

During Ionization: If ion suppression occurs at their shared retention time, the signal for both Atomoxetine and Atomoxetine-d3 will be reduced proportionally.

The mass spectrometer monitors specific mass-to-charge (m/z) transitions for each compound simultaneously. While the absolute signal intensity of each may fluctuate from injection to injection, the ratio of the analyte's signal area to the internal standard's signal area remains constant and is directly proportional to the initial concentration of the analyte in the sample.[3]

This relationship is visualized in the diagram below.

Practical Implementation: A Validated Bioanalytical Workflow

The development and validation of a bioanalytical method using Atomoxetine-d3 must adhere to strict regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][12][13][14][15] A full validation ensures the method is selective, sensitive, accurate, and precise for its intended purpose.[5][15]

The following workflow diagram and protocol outline a typical application for quantifying Atomoxetine in human plasma.

Step-by-Step Experimental Protocol

This protocol is adapted from established and validated methods for the analysis of atomoxetine in human plasma.[7][8][16][17]

1. Preparation of Solutions:

-

Atomoxetine Stock Solution (1 mg/mL): Accurately prepare in a suitable solvent like methanol or deionized water.[1][16]

-

Atomoxetine-d3, HCl Stock Solution (1 mg/mL): Prepare separately in a solvent like acetonitrile.[16]

-

Calibration Standards & Quality Controls (QCs): Prepare by spiking blank human plasma with the Atomoxetine stock solution to achieve a range of concentrations (e.g., 3 ng/mL to 900 ng/mL).[16][17] QC samples should be prepared at a minimum of three levels (low, medium, and high).[13]

-

Internal Standard Working Solution: Dilute the Atomoxetine-d3 stock solution in a protein precipitation solvent (e.g., acetonitrile) to a fixed concentration (e.g., 400 nM).[16]

2. Sample Preparation (Protein Precipitation):

-

To a 50-60 µL aliquot of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 100-120 µL of the Internal Standard Working Solution.[1][16]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-30 minutes at 4°C to pellet the precipitated proteins.[16]

-

Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography: Employ a suitable C18 column with gradient elution using mobile phases such as water and methanol/acetonitrile containing additives like formic acid or ammonium acetate to ensure good peak shape and separation.[7][8]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[8][16] Monitor the analytes using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

|---|---|---|---|

| Atomoxetine | 256.4 | 43.8 - 44.0 | ~35 |

| Atomoxetine-d3 | 259.3 | 47.0 | ~35 |

Data derived from published literature.[7][8][16] Optimal parameters should be determined empirically on the specific instrument used.

4. Data Analysis:

-

Integrate the chromatographic peak areas for both the Atomoxetine and Atomoxetine-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Atomoxetine Area / Atomoxetine-d3 Area) for all samples.

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Atomoxetine in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

The use of Atomoxetine-d3, Hydrochloride as an internal standard exemplifies the power and elegance of the isotope dilution technique in modern bioanalysis. Its mechanism of action relies on its near-perfect chemical equivalence to the unlabeled analyte, allowing it to track and normalize for variability throughout the entire analytical process. This ensures that LC-MS/MS methods achieve the highest levels of accuracy, precision, and robustness, producing data that is reliable and defensible in any research or regulatory setting. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this gold-standard approach.

References

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. National Institutes of Health (NIH). Available from: [Link]

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. PubMed. Available from: [Link]

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Semantic Scholar. Available from: [Link]

-

Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. Royal Society of Chemistry. Available from: [Link]

-

Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. Royal Society of Chemistry. Available from: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available from: [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. Available from: [Link]

-

What Is Isotope Dilution Mass Spectrometry?. YouTube. Available from: [Link]

-

Isotope Dilution Mass Spectrometry. ResearchGate. Available from: [Link]

-

Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis Online. Available from: [Link]

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Available from: [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Available from: [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available from: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

-

Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myadlm.org [myadlm.org]

- 5. fda.gov [fda.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. texilajournal.com [texilajournal.com]

- 12. tandfonline.com [tandfonline.com]

- 13. ovid.com [ovid.com]

- 14. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Contextualizing Atomoxetine-d3, Hydrochloride in Pharmaceutical Science

An In-Depth Technical Guide to the Chemical and Physical Properties of Atomoxetine-d3, Hydrochloride

Atomoxetine is a selective norepinephrine reuptake inhibitor utilized primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its therapeutic effect is believed to stem from its selective inhibition of the pre-synaptic norepinephrine transporter, which enhances noradrenergic and dopaminergic activity, particularly within the prefrontal cortex.[2][4][5] This guide focuses on a specific, isotopically labeled form of the molecule: Atomoxetine-d3, Hydrochloride. This form is of paramount importance not as a therapeutic agent itself, but as a critical tool in the research and development pipeline.

The incorporation of three deuterium atoms (d3) on the N-methyl group creates a stable, heavy-isotope version of the parent drug.[6] This modification makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure atomoxetine concentrations in biological matrices.[6][7][8][9] Furthermore, the formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical development. Converting the basic amine group of atomoxetine into a hydrochloride salt significantly enhances the compound's aqueous solubility and stability, which are critical properties for oral drug administration and formulation.[10][11][12][13][14]

This document provides a comprehensive overview of the essential chemical and physical properties of Atomoxetine-d3, Hydrochloride, along with detailed protocols for its analytical characterization, offering field-proven insights for its application in a laboratory setting.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reference standard is the bedrock of reliable and reproducible experimental work. The key chemical and physical identifiers for Atomoxetine-d3, Hydrochloride are summarized below.

Chemical Identity

The chemical identity defines the molecule's composition, structure, and identifiers.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | [15] |

| Synonyms | (R)-N-(Methyl-d3)-γ-(2-methylphenoxy)benzenepropanamine Hydrochloride, Strattera-d3, Tomoxetine-d3 Hydrochloride | [15][16][17] |

| CAS Number | 1217776-38-9 | [16][][19] |

| Molecular Formula | C₁₇H₁₉D₃ClNO | [19] |

| Molecular Weight | 294.83 g/mol | [15][19] |

| Isotopic Purity | Typically ≥99% atom D | [] |

Physical Characteristics

The physical properties are crucial for handling, storage, and solution preparation.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale beige solid/powder | [1][16][] |

| Melting Point | 168-170°C | [16][17][] |

| Solubility | Soluble in Methanol and Chloroform (Slightly). The non-deuterated form is soluble in Water (27.8 mg/mL), DMSO (~30 mg/mL), and Ethanol (~30 mg/mL). | [1][17][][20][21] |

| Storage | -20°C | [16][17][20][21] |

| Stability | ≥4 years at -20°C (for non-deuterated form) | [20] |

Part 2: Analytical Characterization Workflows

The validation of Atomoxetine-d3, Hydrochloride as a reference standard requires rigorous analytical characterization. This section details the methodologies and the scientific rationale behind them.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the chemical purity of pharmaceutical compounds. A reversed-phase (RP-HPLC) method is typically employed, which separates the analyte from any potential impurities based on hydrophobicity. The choice of a C18 column is standard for molecules of this nature, providing excellent retention and resolution. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile, ensures good peak shape and efficient elution. UV detection is suitable as the phenyl rings in the atomoxetine molecule provide strong chromophores.[22][23]

Protocol: RP-HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[23]

-

Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 82:18 v/v).[23]

-

Causality: The acidic aqueous phase protonates the secondary amine, reducing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile serves as the strong organic eluent.

-

-

Sample Preparation:

-

Injection Volume: 20 µL.[23]

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Workflow Visualization: HPLC Purity Assessment

Caption: Workflow for HPLC purity analysis of Atomoxetine-d3, HCl.

Quantification in Biological Matrices by LC-MS/MS

Trustworthiness: For quantitative bioanalysis, LC-MS/MS is the preferred method due to its superior sensitivity and specificity. The use of a stable isotope-labeled internal standard like Atomoxetine-d3 is critical for ensuring the trustworthiness of the results.[9] Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency) and mass spectrometric analysis (e.g., ion suppression or enhancement).[25] This allows for highly accurate and precise quantification by correcting for variations in the analytical process.[26]

Protocol: LC-MS/MS for Quantification in Plasma

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation (Protein Precipitation):

-

To 60 µL of plasma sample (or calibrator/QC), add 120 µL of cold acetonitrile containing the internal standard, Atomoxetine-d3, Hydrochloride (e.g., at 400 nM).[7]

-

Causality: Acetonitrile is a water-miscible organic solvent that efficiently precipitates plasma proteins, releasing the drug into the supernatant. The internal standard is added here to account for variability in all subsequent steps.

-

-

Vortex vigorously to mix.

-

Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC Conditions:

-

Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.[27]

-

Mobile Phase: Gradient elution using (A) Water with 5 mM ammonium acetate and 0.1 mM formic acid and (B) Methanol with the same additives.[27]

-

Causality: Ammonium acetate and formic acid help to maintain a consistent pH and improve ionization efficiency in the ESI source.

-

-

Flow Rate: 0.25 mL/min.[27]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

-

Analysis: A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the calibrators. The concentration of unknown samples is then interpolated from this curve.

Workflow Visualization: LC-MS/MS Bioanalysis

Caption: Bioanalytical workflow using Atomoxetine-d3, HCl as an internal standard.

Part 3: The Rationale for Deuteration and Salt Formation

Authoritative Grounding: The choice to use a deuterated hydrochloride salt is a strategic decision in drug development and analysis, grounded in well-established chemical principles.

The Role of Deuteration

Substituting hydrogen with its stable, heavy isotope, deuterium, is a technique known as deuteration.[28] While this modification can be used to alter a drug's metabolic profile (the "deuterium switch"), its primary role in this context is for analytical purposes.[29] As an internal standard, Atomoxetine-d3 provides the highest possible level of analytical accuracy for several reasons:[6][28]

-

Near-Identical Chemical Behavior: It behaves almost identically to the non-labeled analyte during sample extraction and chromatography.

-

Correction for Matrix Effects: It accurately corrects for signal suppression or enhancement caused by the biological matrix in the mass spectrometer.[26]

-

Mass Shift: The +3 Da mass difference allows the mass spectrometer to easily distinguish it from the analyte while ensuring their chemical properties remain virtually the same.

The Significance of the Hydrochloride Salt

Most drugs containing a basic amine group are formulated as salts, with hydrochloride being the most common choice.[10] This is done to overcome the poor aqueous solubility and stability often associated with the free base form.[13]

-

Enhanced Solubility & Bioavailability: The hydrochloride salt is typically a water-soluble, crystalline solid.[4][11][20] This property is essential for oral dosage forms, as the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[10][11][12][13]

-

Improved Stability: The protonated ammonium ion of the hydrochloride salt is less susceptible to oxidative degradation than the free amine, leading to a longer shelf-life and more stable product.[11][13]

-

Manufacturing & Handling: Crystalline salts are generally easier to purify, handle, and formulate into solid dosage forms like tablets and capsules compared to free bases, which may be oily or less stable.[11]

Logical Framework: Salt Form Selection

Caption: Decision process for converting a free base API to a hydrochloride salt.

Conclusion

Atomoxetine-d3, Hydrochloride is a highly specific and well-characterized molecule that serves as an indispensable tool for pharmaceutical scientists. Its chemical and physical properties are tailored for its primary application as a high-fidelity internal standard in quantitative bioanalysis. The deuteration provides the mass shift necessary for MS detection without altering the physicochemical behavior, while the hydrochloride salt form ensures the stability and solubility required for easy handling and preparation of stock solutions. The methodologies outlined in this guide provide a robust framework for the verification and application of this critical reference material in a regulated research environment.

References

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025). Self-published.

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

-

Hydrochloride salt: Significance and symbolism. (2025). Wisdomlib. [Link]

-

Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. (2024). ResearchGate. [Link]

-

Atomoxetine-d3, Hydrochloride. PubChem. [Link]

-

Hydrochloride. Wikipedia. [Link]

-

Atomoxetine-d3, Hydrochloride. Adooq Bioscience. [Link]

-

Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

STRATTERA (atomoxetine HCl). accessdata.fda.gov. [Link]

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. National Institutes of Health (NIH). [Link]

-

Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl. World Journal of Advanced Research and Reviews. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]

-

RP- HPLC Method for Estimation of Atomoxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

-

Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. PubMed. [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025). Wisdomlib. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health (NIH). [Link]

-

Atomoxetine. PubChem. [Link]

-

A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. PubMed. [Link]

-

Atomoxetine Hydrochloride. PubChem. [Link]

- Synthesis of atomoxetine hydrochloride.

-

Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. ResearchGate. [Link]

- Processes for the preparation of atomoxetine hydrochloride.

-

Atomoxetine. Wikipedia. [Link]

Sources

- 1. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 2. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Atomoxetine Hydrochloride | C17H22ClNO | CID 54840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. pharmainfonepal.com [pharmainfonepal.com]

- 12. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 13. Hydrochloride - Wikipedia [en.wikipedia.org]

- 14. pharmtech.com [pharmtech.com]

- 15. Atomoxetine-d3, Hydrochloride | C17H22ClNO | CID 46780488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ATOMOXETINE-D3, HYDROCHLORIDE CAS#: [amp.chemicalbook.com]

- 17. ATOMOXETINE-D3, HYDROCHLORIDE [amp.chemicalbook.com]

- 19. Atomoxetine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. labsolu.ca [labsolu.ca]

- 22. asianpubs.org [asianpubs.org]

- 23. rjpbcs.com [rjpbcs.com]

- 24. wjarr.com [wjarr.com]

- 25. texilajournal.com [texilajournal.com]

- 26. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 27. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pharmaffiliates.com [pharmaffiliates.com]

- 29. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of deuterated atomoxetine.

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Atomoxetine

Prepared by: A Senior Application Scientist

Introduction: The Rationale for Deuterating Atomoxetine

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It serves as a non-stimulant alternative, offering a different therapeutic approach compared to traditional amphetamine-based medications.[2] The drug's therapeutic action is primarily linked to its ability to increase norepinephrine levels, and indirectly, dopamine levels in the prefrontal cortex.[3]

Atomoxetine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6.[3] This metabolic pathway leads to the formation of 4-hydroxyatomoxetine, an active metabolite, and N-desmethylatomoxetine.[3] The significant inter-individual variability in CYP2D6 activity can result in up to 10-fold differences in drug exposure between poor and extensive metabolizers, complicating dosage regimens and potentially affecting clinical outcomes.[3]

This guide focuses on the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the atomoxetine scaffold. The substitution of hydrogen with deuterium at specific, metabolically vulnerable positions can significantly alter the rate of enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond, which can slow down the rate-limiting step in metabolic pathways like CYP450-mediated oxidation.[5] By retarding the metabolic breakdown, deuteration offers a promising strategy to improve the pharmacokinetic profile of atomoxetine, potentially leading to a longer half-life, more consistent plasma concentrations, and a reduced side-effect profile.[6][7]

This document provides a comprehensive overview of a proposed synthetic route for deuterated atomoxetine and the rigorous analytical methodologies required for its complete characterization.

Part 1: Chemical Synthesis of [D₅-Phenyl]-Atomoxetine

The primary route of atomoxetine metabolism is aromatic hydroxylation on the phenyl ring. Therefore, the strategic placement of deuterium on this ring is hypothesized to confer the greatest metabolic stability. This section outlines a synthetic approach starting from commercially available deuterated benzene.

Logical Framework for the Synthetic Pathway

The chosen synthetic route is a multi-step process designed for efficiency and control over the final product's isotopic and chemical purity. It leverages well-established chemical transformations to construct the atomoxetine molecule from a deuterated precursor.

Caption: Proposed synthetic pathway for [D₅-Phenyl]-Atomoxetine.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Benzene-d₆

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d₆, add 3-chloropropionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice and extracting with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 3-chloro-1-(phenyl-d₅)-1-propanone, which can be purified by column chromatography.

Causality: This standard Friedel-Crafts acylation is a robust method for forming the carbon-carbon bond between the deuterated phenyl ring and the propionyl side chain, establishing the core backbone of the molecule.[8]

Step 2: Asymmetric Reduction of the Ketone

-

Dissolve the 3-chloro-1-(phenyl-d₅)-1-propanone in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours until the ketone is fully consumed.

-

Quench the reaction with acetone, followed by the addition of water.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield 3-chloro-1-(phenyl-d₅)-1-propanol.

Causality: Reduction of the ketone to a secondary alcohol is a necessary step before introducing the o-tolyloxy group. For the synthesis of the specific (R)-enantiomer of atomoxetine, a chiral reducing agent like (R)-CBS-oxazaborolidine would be employed in this step to ensure stereoselectivity.

Step 3: Williamson Ether Synthesis

-

In a flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH) to anhydrous dimethylformamide (DMF).

-

Add a solution of o-cresol in DMF dropwise and stir for 30 minutes to form the sodium salt.

-

Add the 3-chloro-1-(phenyl-d₅)-1-propanol from the previous step and heat the mixture to 60-70 °C for 8-12 hours.

-

Cool the reaction, quench with water, and extract with diethyl ether.

-

Wash the organic phase, dry, and concentrate. Purify the resulting 1-(phenyl-d₅)-3-(o-tolyloxy)-1-propanol by chromatography.

Causality: This reaction forms the critical ether linkage between the phenylpropanol backbone and the o-cresol moiety, a key structural feature of atomoxetine.[8]

Step 4: Conversion to the Final Amine

-

Dissolve the alcohol from Step 3 in dichloromethane and cool to 0 °C.

-

Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir for 1 hour.

-

Transfer this mixture to a sealed pressure vessel containing a solution of methylamine in tetrahydrofuran (THF).

-

Heat the vessel to 50-60 °C for 12-18 hours.

-

Cool the reaction, concentrate the solvent, and partition the residue between dilute HCl and ethyl acetate.

-

Basify the aqueous layer with NaOH and extract the free base of [D₅-Phenyl]-Atomoxetine with ethyl acetate.

-

Dry the organic layer and concentrate to yield the final product, which can be further purified as its hydrochloride salt.

Causality: The hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by methylamine in an Sₙ2 reaction to form the final secondary amine of the target molecule.[9]

Part 2: Comprehensive Characterization

Once synthesized, the deuterated compound must undergo rigorous analytical testing to confirm its identity, isotopic enrichment, and purity. This process is self-validating, ensuring that the final material meets all required specifications for research and development.

Analytical Workflow

The characterization process follows a logical sequence, starting with structural confirmation and isotopic analysis, followed by purity determination.

Caption: Analytical workflow for the characterization of deuterated atomoxetine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the successful and specific incorporation of deuterium.[10]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of [D₅-Phenyl]-Atomoxetine, the multiplet corresponding to the five aromatic protons of the phenyl ring (typically found around 7.2-7.4 ppm) should be absent or significantly diminished.[11] The presence of all other expected proton signals (from the methyl, methylene, and tolyl groups) confirms the integrity of the rest of the molecular structure.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[12] A signal in the aromatic region of the ²H NMR spectrum provides definitive proof of deuterium incorporation onto the phenyl ring. The chemical shift in the ²H spectrum will be nearly identical to the corresponding proton chemical shift in the non-deuterated standard.[13]

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14] The solvent peak will not interfere with the analysis.[15]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm structural integrity and the location of deuterium.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and quantifying the level of isotopic enrichment.[16]

-

Expected Mass: The monoisotopic mass of non-deuterated atomoxetine (C₁₇H₂₁NO) is approximately 255.16 g/mol . The incorporation of five deuterium atoms will increase the molecular weight by approximately 5 Da (since the mass of ²H is ~2.014 Da and ¹H is ~1.008 Da). Therefore, the expected molecular weight for [D₅-Phenyl]-Atomoxetine is approximately 260.19 g/mol .[17]

-

Isotopic Distribution: High-resolution mass spectrometry (HRMS) will reveal an isotopic cluster centered at the new molecular weight. The distribution of isotopologues in this cluster can be analyzed to determine the percentage of D₅, D₄, D₃, etc., species present, providing a precise measure of isotopic enrichment.[18]

Protocol: LC-MS Analysis

-

Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically using electrospray ionization (ESI) in positive mode.

-

Acquire full-scan mass spectra.

-

Compare the measured mass of the molecular ion [M+H]⁺ with the theoretical calculated mass to confirm the elemental composition and deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of the final compound.[19] It separates the target compound from any starting materials, byproducts, or other impurities.

Protocol: RP-HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common gradient might be from 30% to 90% acetonitrile over 15 minutes.[2][21]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where atomoxetine absorbs, such as 220 nm or 270 nm.[21][22]

-

Analysis: Inject a known concentration of the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. The target purity for research-grade material is typically >98%.

Summary of Characterization Data

| Analytical Technique | Parameter Measured | Expected Result for [D₅-Phenyl]-Atomoxetine | Purpose |

| ¹H NMR | Proton Chemical Shifts & Integrals | Absence of signals in the ~7.2-7.4 ppm region; all other signals present. | Structural confirmation and verification of deuterium substitution site. |

| ²H NMR | Deuterium Chemical Shift | A signal present in the ~7.2-7.4 ppm region. | Direct evidence of deuterium incorporation at the desired position. |

| HRMS | Accurate Mass of Molecular Ion [M+H]⁺ | ~261.20 m/z (C₁₇H₁₇D₅NO⁺) | Unambiguous confirmation of molecular formula and total deuterium content. |

| HPLC-UV | Peak Area Percentage | >98% | Assessment of chemical purity and quantification of impurities. |

Conclusion

The synthesis and characterization of deuterated atomoxetine represent a strategic approach in modern medicinal chemistry to optimize drug pharmacology. The synthetic pathway detailed in this guide provides a viable method for producing [D₅-Phenyl]-Atomoxetine, targeting the primary site of metabolic oxidation. The subsequent analytical workflow, employing a combination of NMR, MS, and HPLC, establishes a robust and self-validating system to ensure the final compound's structural integrity, isotopic enrichment, and chemical purity. This rigorously characterized molecule can then serve as a valuable tool for advanced pharmacokinetic studies and as a potential next-generation therapeutic candidate with an improved metabolic profile.

References

- Atomoxetine - Wikipedia. (n.d.).

- US20090069440A1 - Deuterium-enriched atomoxetine - Google Patents. (n.d.).

- Atomoxetine-d3 hydrochloride | Stable Isotope - MedchemExpress.com. (n.d.).

- Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. (2024, October 24).

- Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (n.d.).

- Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 7).

- Isotopic labeling - Wikipedia. (n.d.).

- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich. (n.d.).

- Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC - PubMed Central. (n.d.).

- The Use of Deuterium in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2014, August 21).

- A new high performance liquid chromatographic method for quantification of atomoxetine in human plasma and its application for pharmacokinetic study - PubMed. (n.d.).

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (n.d.).

- Deuterium NMR - Wikipedia. (n.d.).

- MCE Isotope-Labeled Compounds Handbook - MedchemExpress.com. (n.d.).

- Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.).

- Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2025, September 2).

- Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. (n.d.).

- Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.).

- Results of recovery studies of Atomoxetine HCl - ResearchGate. (n.d.).

- Kinetic isotope effect - Wikipedia. (n.d.).

- Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - MDPI. (1989, December 7).

- WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents. (n.d.).

- Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl i. (n.d.).

- The kinetic isotope effect in the search for deuterated drugs. (n.d.).

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. (n.d.).

- Atomoxetine-d5 | C17H21NO | CID 25191019 - PubChem - NIH. (n.d.).

Sources

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. A new high performance liquid chromatographic method for quantification of atomoxetine in human plasma and its application for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Portico [access.portico.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. studymind.co.uk [studymind.co.uk]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atomoxetine-d5 | C17H21NO | CID 25191019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. wjarr.com [wjarr.com]

A Technical Guide to the Foundational Principles of Atomoxetine Binding with the Norepinephrine Transporter (NET)

This document provides an in-depth examination of the foundational research concerning the binding interaction between atomoxetine and the human norepinephrine transporter (hNET). As the primary mechanism of action for a leading non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), this interaction is of critical importance.[1][2] This guide moves beyond simple recitation of facts to explain the causality behind experimental design, providing field-proven insights into the structural biology and biochemical characterization of this crucial drug-target engagement.

Section 1: The Molecular Blueprint: Structural Insights into the Atomoxetine-NET Complex

A definitive understanding of any drug-target interaction begins with its three-dimensional structure. For years, research relied on homology models based on related transporters like the dopamine transporter (DAT).[3][4] However, the recent elucidation of the cryo-electron microscopy (cryo-EM) structure of the human norepinephrine transporter (hNET) in a complex with atomoxetine (PDB ID: 8Z1L) has revolutionized our understanding.[5]

This structural data reveals that hNET binds atomoxetine in an outward-open conformation, effectively locking the transporter and preventing the reuptake of norepinephrine from the synaptic cleft.[5][6] Atomoxetine lodges within the central substrate-binding site (S1), a pocket formed by several transmembrane helices (TMs).

The key interactions stabilizing atomoxetine in the S1 pocket are multifaceted:

-

Ionic Interaction: A critical salt bridge is formed between the protonated amine of atomoxetine and the carboxylate side chain of Aspartate 75 (D75) on TM1. This is a canonical interaction for many monoamine transporter ligands.[3]

-

Hydrogen Bonding: The ether oxygen of atomoxetine acts as a hydrogen bond acceptor, interacting with the hydroxyl group of Tyrosine 152 (Y152) on TM3.

-

Aromatic and Hydrophobic Interactions: The phenyl and o-tolyl rings of atomoxetine are nestled in a hydrophobic pocket, making key contacts with aromatic residues such as Phenylalanine 72 (F72) on TM1 and Phenylalanine 317 (F317) on TM6.[3]

These specific interactions explain the high affinity and selectivity of atomoxetine for NET over other monoamine transporters like SERT and DAT.

Section 2: Quantifying Affinity: Radioligand Binding Assays

Structural data provides a static image; biochemical assays are required to quantify the dynamics and affinity of the binding interaction. The gold-standard method is the competitive radioligand binding assay, which determines the affinity constant (Ki) of an unlabeled compound (atomoxetine) by measuring its ability to displace a specific, high-affinity radioligand from the transporter.

Principle of the Assay

The assay relies on incubating a source of hNET with a fixed concentration of a radioligand (e.g., [³H]nisoxetine) and varying concentrations of the unlabeled competitor drug (atomoxetine). As the concentration of atomoxetine increases, it displaces more of the radioligand, reducing the measured radioactivity bound to the transporter. The concentration of atomoxetine that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]

Data Summary: Binding Affinities at Monoamine Transporters

The selectivity of atomoxetine is evident from its Ki values across the different monoamine transporters.

| Compound | Transporter | Ki (nM) | Selectivity (vs. hNET) | Source |

| Atomoxetine | hNET | 5 | - | [8] |

| Atomoxetine | hSERT | 77 | 15.4-fold | [8] |

| Atomoxetine | hDAT | 1451 | 290.2-fold | [8] |

Table 1: Comparative binding affinities of atomoxetine.

Detailed Protocol: Competitive Binding Assay with hNET-Expressing Cell Membranes

This protocol describes a robust method using membranes from a stable cell line, such as HEK293, engineered to express the human norepinephrine transporter (hNET).[9][10]

Part A: Membrane Preparation

-

Cell Culture: Culture HEK293 cells stably transfected with hNET in appropriate media (e.g., DMEM with 10% FBS) to ~90% confluency.[11][12]

-

Harvesting: Wash cells with ice-cold PBS, then scrape into a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[13]

-

Homogenization: Homogenize the cell suspension using a Dounce or polytron homogenizer on ice. Causality: This step is critical for disrupting the cell membrane to release intracellular contents while keeping organelles, including the plasma membrane fragments with the transporter, intact.

-

Centrifugation: Perform a low-speed spin (1,000 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Washing & Storage: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine protein concentration via a BCA or Bradford assay.[13]

Part B: Binding Assay

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of physiological concentrations of ions like Na⁺ and Cl⁻ is crucial as transporter conformation and ligand binding are ion-dependent.[3]

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: hNET membranes + Radioligand ([³H]nisoxetine, ~1-3 nM final concentration) + Assay Buffer.[7][14]

-

Non-Specific Binding (NSB): hNET membranes + Radioligand + a high concentration (e.g., 1 µM) of a competing non-radiolabeled ligand (e.g., Desipramine) to saturate all specific binding sites.[7][14]

-

Competitive Binding: hNET membranes + Radioligand + serial dilutions of Atomoxetine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add 20-50 µg of membrane protein per well. Initiate the reaction by adding the radioligand. Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to reach equilibrium.[14]

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7][13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. Causality: Using ice-cold buffer minimizes the dissociation of the radioligand from the transporter during the wash steps.

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]

Part C: Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

-

Generate Curve: Plot the percentage of specific binding against the log concentration of atomoxetine.

-

Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.

-

Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for hNET.[7]

Section 3: From Binding to Blockade: Functional Uptake Assays

While binding affinity (Ki) is a measure of target engagement, a functional assay is required to confirm that this binding translates into biological action—namely, the inhibition of norepinephrine transport. The most direct functional assay measures the inhibition of radiolabeled norepinephrine ([³H]NE) uptake into cells expressing hNET.

Protocol: [³H]Norepinephrine Uptake Inhibition Assay

-

Cell Plating: Seed hNET-expressing HEK293 cells in a 96-well plate and grow to confluency.[10]

-

Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-20 minutes with varying concentrations of atomoxetine or control compounds.

-

Initiate Uptake: Add a low concentration of [³H]norepinephrine to each well to initiate the uptake process. Causality: The concentration of [³H]NE should be near its Km for the transporter to ensure sensitive detection of inhibition.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation must be short enough to measure the initial rate of transport (linear phase) and is performed at a physiological temperature to ensure the transporter is functionally active.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]NE.

-

Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the intracellular radioactivity, which represents the amount of transported [³H]NE.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of atomoxetine. Use non-linear regression to determine the IC₅₀ value, which is the concentration of atomoxetine that inhibits 50% of norepinephrine uptake.

| Compound | Parameter | Value | Source |

| Atomoxetine | IC₅₀ (NE Uptake) | 200 nM | [7] |

Table 2: Functional potency of atomoxetine in a norepinephrine uptake assay.

The IC₅₀ from a functional assay is typically higher than the Ki from a binding assay. This difference is expected and arises from various factors, including different buffer conditions, the presence of a substrate ([³H]NE), and the dynamic, temperature-dependent nature of the transport process versus the equilibrium state of a binding assay.

Section 4: Conclusion and Future Directions

The foundational research into the binding of atomoxetine with the norepinephrine transporter is a cornerstone of modern psychopharmacology. The combination of high-resolution structural biology, quantitative biochemical binding assays, and functional transport assays provides a comprehensive and self-validating picture of its mechanism of action. The recent availability of the hNET-atomoxetine cryo-EM structure provides an unprecedented opportunity for structure-based drug design, enabling the development of next-generation NET inhibitors with potentially improved efficacy, selectivity, and side-effect profiles. The protocols and principles outlined in this guide represent the essential tools for researchers and drug developers working to build upon this foundational knowledge.

References

-

Yu, G., Li, G. F., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(4), 314–326. Available from: [Link]

-

Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available from: [Link]

-

Li, H., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13. Available from: [Link]

-

Lin, H. Y., et al. (2015). Atomoxetine Treatment Strengthens an Anti-Correlated Relationship between Functional Brain Networks in Medication-Naïve Adults with Attention-Deficit Hyperactivity Disorder. International Journal of Neuropsychopharmacology, 18(11). Available from: [Link]

-

Wikipedia contributors. (2024). Atomoxetine. Wikipedia. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Atomoxetine. PubChem. Available from: [Link]

-

Bymaster, F. P., et al. (2002). Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder. Neuropsychopharmacology, 27(5), 699-711. Available from: [Link]

-

PathWhiz. (n.d.). Atomoxetine Action Pathway. PathWhiz. Available from: [Link]

-

Zhu, J., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 47–57. Available from: [Link]

-

Liu, W., et al. (2018). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Xenobiotica, 48(11), 1085–1097. Available from: [Link]

-

Tan, J., et al. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of the antidepressant atomoxetine in an outward-open state at resolution of 3.4 angstrom. RCSB PDB. Available from: [Link]

-

Eshleman, A. J., & Janowsky, A. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Available from: [Link]

-